

Application Notes and Protocols for P7C3-A20

Intraperitoneal Injection

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Compound of Interest

Compound Name: P7C3-A20

Cat. No.: B15559695

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Introduction

P7C3-A20 is a proneurogenic and neuroprotective aminopropyl carbazole compound that has demonstrated significant therapeutic potential in various models of neurological injury and disease.[1][2][3] It is known to enhance the survival of neurons and has been shown to be effective in preclinical models of traumatic brain injury, ischemic stroke, and neurodegenerative diseases.[4][5][6][7] Proper preparation of **P7C3-A20** for in vivo administration is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation of **P7C3-A20** for intraperitoneal (IP) injection in animal models.

Physicochemical Properties

A summary of the relevant physicochemical properties of **P7C3-A20** is presented in the table below.

Property	Value	Source
Molecular Weight	506.21 g/mol	[1][3]
Appearance	White to off-white solid	[8]
Solubility (DMSO)	≥ 100 mg/mL (197.55 mM)	[1][3]
Solubility (Water)	Insoluble	[1]
Solubility (Ethanol)	Insoluble	[1]
Storage (Powder)	-20°C for 3 years	[2][3]
Storage (In Solvent)	-80°C for 1 year	[2]

Recommended Vehicle Formulations for Intraperitoneal Injection

Several vehicle formulations have been successfully used for the intraperitoneal administration of **P7C3-A20** in preclinical studies. The choice of vehicle depends on the desired final concentration and experimental requirements.

Vehicle Component	Concentration	Reference
DMSO	2.5% (v/v)	[7] [9]
Kolliphor® EL (Cremophor® EL)	10% (v/v)	[7] [9]
5% Dextrose in Water (D5W)	87.5% (v/v)	[9]
Alternative Formulation 1		
DMSO	-	[4]
5% Dextrose	-	[4]
Kolliphor	-	[4]
Alternative Formulation 2		
DMSO	10% (v/v)	[2]
PEG300	40% (v/v)	[2]
Tween 80	5% (v/v)	[2]
Saline	45% (v/v)	[2]
Alternative Formulation 3		
DMSO	10% (v/v)	[3]
Corn Oil	90% (v/v)	[3]

Experimental Protocols

Preparation of P7C3-A20 Solution for Intraperitoneal Injection (10 mg/kg)

This protocol describes the preparation of a **P7C3-A20** solution for a 10 mg/kg intraperitoneal injection in mice. This dosage has been widely reported to be effective in various neurological injury models.[\[4\]](#)[\[5\]](#)[\[9\]](#)

Materials:

- **P7C3-A20** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Kolliphor® EL (or Cremophor® EL)
- 5% Dextrose in Water (D5W), sterile
- Sterile, conical tubes (e.g., 1.5 mL, 15 mL)
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- Calculate the required amount of **P7C3-A20**:
 - For a 25 g mouse receiving a 10 mg/kg dose, the required amount of **P7C3-A20** is 0.25 mg.
 - It is recommended to prepare a stock solution to ensure accurate dosing for multiple animals.
- Prepare the vehicle solution:
 - In a sterile conical tube, prepare the vehicle by combining 2.5% DMSO, 10% Kolliphor® EL, and 87.5% D5W.
 - For example, to prepare 10 mL of vehicle, mix 0.25 mL of DMSO, 1 mL of Kolliphor® EL, and 8.75 mL of D5W.
 - Vortex the solution thoroughly to ensure it is homogeneous.
- Prepare the **P7C3-A20** stock solution:
 - Weigh the required amount of **P7C3-A20** powder and place it in a sterile tube.

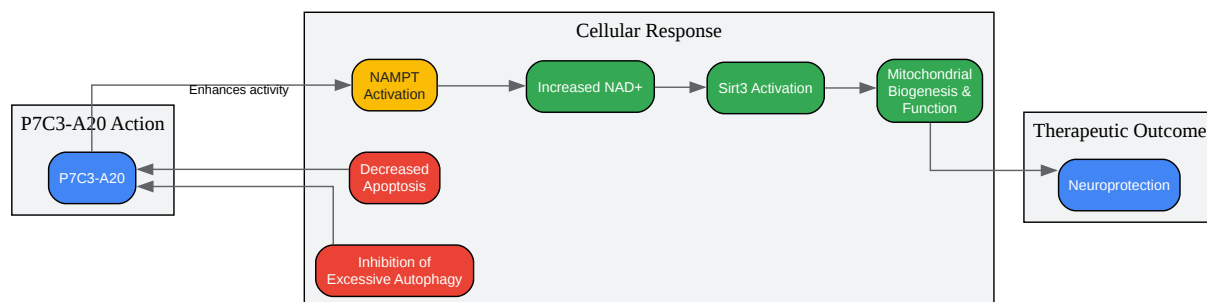
- Add a small volume of DMSO to dissolve the powder completely. **P7C3-A20** is highly soluble in DMSO.[\[1\]](#)[\[3\]](#)
- For example, dissolve 10 mg of **P7C3-A20** in 100 μ L of DMSO to make a 100 mg/mL stock solution.
- Prepare the final injection solution:
 - Add the appropriate volume of the **P7C3-A20** stock solution to the prepared vehicle.
 - For instance, to achieve a final concentration of 1 mg/mL (for a 10 mL/kg injection volume), add 100 μ L of the 100 mg/mL **P7C3-A20** stock solution to 9.9 mL of the vehicle.
 - Vortex the final solution vigorously to ensure the compound is evenly dispersed.
- Administration:
 - Administer the **P7C3-A20** solution intraperitoneally to the animal at the calculated volume.
 - For a 25 g mouse, an injection volume of 250 μ L of a 1 mg/mL solution will deliver a 10 mg/kg dose.

Note on Stability and Storage:

- It is recommended to prepare the final injection solution fresh on the day of use.
- **P7C3-A20** powder should be stored at -20°C.[\[2\]](#)[\[3\]](#)
- Stock solutions in DMSO can be stored at -80°C for up to a year, but repeated freeze-thaw cycles should be avoided.[\[2\]](#)

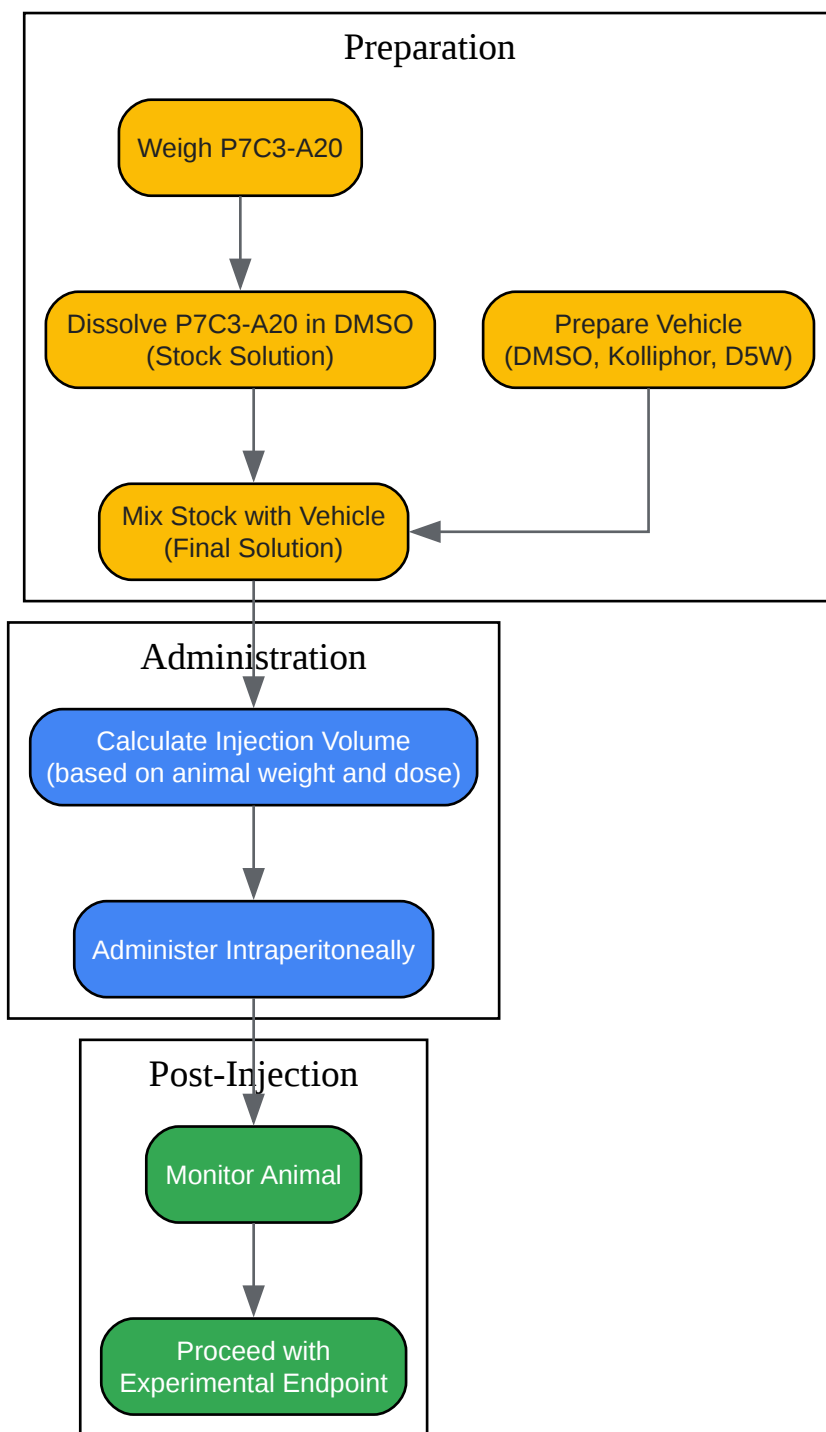
Signaling Pathway and Experimental Workflow

P7C3-A20 has been shown to exert its neuroprotective effects through the activation of the NAD⁺/Sirt3 signaling pathway, which plays a crucial role in mitochondrial function and cellular stress response.[\[4\]](#) It also inhibits excessive autophagy and apoptosis following neuronal injury.[\[6\]](#)[\[7\]](#)



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Caption: **P7C3-A20** signaling pathway leading to neuroprotection.



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Caption: Experimental workflow for **P7C3-A20** IP injection.

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